molecular formula C11H22ClNO2 B1430582 Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride CAS No. 104094-97-5

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride

Cat. No.: B1430582
CAS No.: 104094-97-5
M. Wt: 235.75 g/mol
InChI Key: RCMAJVJVLAXDLA-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride typically involves the esterification of 2-(2,2-dimethylpiperidin-4-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific ester group and hydrochloride salt form, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22ClNO
  • Molecular Weight : 235.75 g/mol
  • CAS Number : 104094-97-5

The compound features a piperidine ring with ethyl and dimethyl substitutions, which contribute to its unique pharmacological properties. It is primarily studied for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it a candidate for central nervous system (CNS) agents .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems. This interaction may involve binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes . Notably, it has been shown not to significantly interact with common cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which suggests a lower risk of metabolic interference when used in combination with other drugs .

Antiviral Activity

The compound has also been investigated for potential antiviral applications. In particular, it shows promise as a lead compound in drug development targeting viral infections . Its ability to penetrate cellular membranes may enhance its effectiveness against viruses that require intracellular access.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including those structurally similar to this compound. These compounds have demonstrated cytotoxic effects in various cancer cell lines. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells and inhibit key signaling pathways involved in cancer progression .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models :
    • A study reported that piperidine derivatives exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutic agents like bleomycin .
    • The mechanism involved the induction of apoptosis through modulation of signaling pathways related to cell survival.
  • Antiviral Efficacy :
    • In vitro studies demonstrated that compounds with similar structures exhibited broad-spectrum antiviral activity against several viruses including Dengue virus and SARS-CoV-2 . this compound's structural characteristics may contribute to similar effects.
  • Pharmacokinetic Studies :
    • Research on the pharmacokinetics of this compound indicates favorable absorption characteristics and distribution profiles conducive for CNS penetration .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityNotes
Methyl 2-(2-methylpiperidin-3-yl)acetate hydrochloride183786-07-4Moderate cytotoxicityVariation in piperidine substitution pattern affects potency
Ethyl 3-(dimethylpiperidin-4-yl)propanoateN/AAntiviral activitySimilar structural features enhance biological activity

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-11(2,3)8-9;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMAJVJVLAXDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC(C1)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 3
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 4
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 6
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride

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